IMR-1

Description

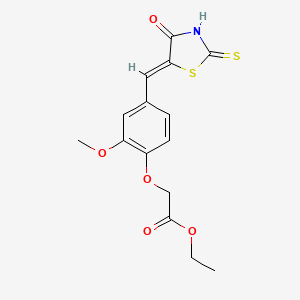

The exact mass of the compound ethyl {2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate is 353.03916493 g/mol and the complexity rating of the compound is 508. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[2-methoxy-4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5S2/c1-3-20-13(17)8-21-10-5-4-9(6-11(10)19-2)7-12-14(18)16-15(22)23-12/h4-7H,3,8H2,1-2H3,(H,16,18,22)/b12-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHPJWPQRZMBKTG-GHXNOFRVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)S2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)COC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=S)S2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of IMR-1 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

IMR-1 is a novel small molecule inhibitor that targets the Notch signaling pathway, a critical regulator of cell fate decisions implicated in the development and progression of various cancers. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells. It details the molecular interactions, downstream cellular effects, and preclinical evidence supporting its potential as an anti-neoplastic agent. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of oncology and targeted therapeutics.

Core Mechanism of Action: Inhibition of the Notch Transcriptional Activation Complex

This compound functions as a first-in-class inhibitor of the Notch transcriptional activation complex (NTC).[1] Its primary mechanism of action is the disruption of the recruitment of the coactivator Mastermind-like 1 (Maml1) to the NTC on chromatin.[1] The NTC is a key mediator of Notch signaling, and its assembly is a critical step in the transcriptional activation of Notch target genes. By preventing the binding of Maml1, this compound effectively uncouples Notch receptor activation from downstream gene expression.[1]

The rhodanine ester compound this compound and its more potent acid metabolite, IMR-1A, directly interfere with the formation of the NTC.[1] This mode of action is distinct from that of gamma-secretase inhibitors (GSIs), which block the cleavage and release of the Notch intracellular domain (NICD).[1]

Signaling Pathway

The canonical Notch signaling pathway is initiated by ligand binding to the Notch receptor, leading to a series of proteolytic cleavages that release the NICD. The NICD then translocates to the nucleus, where it forms the NTC with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and recruits Maml1. This complex then activates the transcription of target genes such as HES1 and HEY1, which are involved in cell proliferation, differentiation, and survival.

This compound intervenes at a crucial step in this pathway by preventing the association of Maml1 with the NICD-CSL complex. This inhibitory action is depicted in the following signaling pathway diagram.

Caption: this compound disrupts the Notch signaling pathway by inhibiting Maml1 recruitment to the NTC.

Quantitative Data

The inhibitory activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Description |

| IC50 (NTC Assay) | 26 µM | Concentration of this compound that inhibits 50% of Notch Ternary Complex formation in vitro.[1] |

| Parent Compound (1-134) IC50 | 6 µM | IC50 of the parent compound from which this compound was derived in the NTC assay.[1] |

Table 2: Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Notch Dependence | Effect of this compound (Concentration) |

| 786-0 | Renal Cell Carcinoma | Dependent | Dose-dependent reduction in colony formation |

| OE33 | Esophageal Adenocarcinoma | Dependent | Dose-dependent reduction in colony formation |

| OE19 | Esophageal Adenocarcinoma | Not specified | Readily forms tumors in xenograft models that are inhibited by this compound.[1] |

Note: While the primary publication mentions testing a panel of cell lines and observing a correlation between Notch dependency (sensitivity to the GSI DAPT) and sensitivity to this compound, specific IC50 values for cell viability were not provided in the main text or supplementary figures of the initial publication.

Table 3: In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Treatment | Outcome |

| Nude Mouse Xenograft (OE19 cells) | Esophageal Adenocarcinoma | 15 mg/kg this compound | Blocks tumor establishment.[1] |

| Patient-Derived Xenograft (PDX) Models | Esophageal Adenocarcinoma | 15 mg/kg this compound (24 days) | Dramatically reduced expression of Notch target genes (Hes1, HeyL, Notch3).[1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to determine if this compound disrupts the recruitment of Maml1 to the promoter of Notch target genes.

Experimental Workflow Diagram

Caption: Workflow for assessing Maml1 recruitment to target gene promoters via ChIP.

Protocol:

-

Cell Treatment: Plate Notch-dependent cancer cells (e.g., OE33, 786-0) and treat with this compound (25 µM), DAPT (15 µM), or vehicle (DMSO) for the desired time.

-

Cross-linking: Add formaldehyde to a final concentration of 1% to the cell culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quenching: Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-1000 bp using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with specific antibodies against Maml1 or Notch1. Use a non-specific IgG as a negative control.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Purify the DNA using a PCR purification kit.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter region of the Notch target gene HES1.

-

Data Analysis: Analyze the qPCR data to determine the relative enrichment of Maml1 at the HES1 promoter in this compound treated cells compared to controls.

Quantitative Real-Time PCR (qRT-PCR) for Notch Target Gene Expression

This protocol measures the effect of this compound on the transcription of Notch target genes.

Protocol:

-

Cell Treatment: Treat cancer cells with various concentrations of this compound or control compounds.

-

RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using SYBR Green or TaqMan probes with primers specific for Notch target genes (Hes-1, Hey-L) and a housekeeping gene (e.g., HPRT) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing the expression in this compound treated cells to vehicle-treated cells.

Colony Formation Assay

This assay assesses the effect of this compound on the anchorage-independent growth and clonogenic potential of cancer cells.

Protocol:

-

Base Agar Layer: Prepare a 0.6% agar solution in complete medium and pour it into 6-well plates to form the base layer.

-

Cell-Agar Layer: Mix a single-cell suspension of cancer cells with a 0.3% agar solution in complete medium containing different concentrations of this compound or vehicle control.

-

Plating: Plate the cell-agar mixture on top of the base layer.

-

Incubation: Incubate the plates at 37°C in a humidified incubator for 2-4 weeks, adding fresh medium with the respective treatments to the top of the agar every 3-4 days.

-

Staining and Counting: Stain the colonies with crystal violet and count the number of colonies using a microscope.

-

Data Analysis: Compare the number and size of colonies in the this compound treated wells to the control wells.

Patient-Derived Xenograft (PDX) Models

This in vivo model evaluates the anti-tumor efficacy of this compound in a more clinically relevant setting.

Protocol:

-

Tumor Implantation: Implant tumor fragments from esophageal adenocarcinoma patients subcutaneously into immunocompromised mice.

-

Tumor Growth and Passaging: Allow the tumors to grow and passage them into new cohorts of mice for expansion.

-

Treatment: Once the tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, this compound at 15 mg/kg). Administer the treatment intraperitoneally daily for a specified period (e.g., 24 days).

-

Tumor Volume Measurement: Measure the tumor volume periodically using calipers.

-

Endpoint Analysis: At the end of the study, euthanize the mice and harvest the tumors.

-

Data Analysis: Analyze the tumor growth curves to determine the effect of this compound on tumor growth. Perform qRT-PCR on the harvested tumors to assess the expression of Notch target genes.

Conclusion

This compound represents a promising new class of Notch inhibitors with a distinct mechanism of action. By specifically targeting the recruitment of Maml1 to the Notch transcriptional activation complex, this compound effectively inhibits Notch signaling and suppresses the growth of Notch-dependent cancers in preclinical models. The data and protocols presented in this technical guide provide a solid foundation for further investigation and development of this compound and similar molecules as potential cancer therapeutics. Further studies are warranted to explore the full therapeutic potential, safety profile, and mechanisms of resistance to this novel class of inhibitors.

References

Unveiling the Molecular Target of IMR-1: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the molecular target of IMR-1, a small molecule inhibitor with significant potential in cancer research and drug development. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Core Finding: this compound Targets the Notch Transcriptional Activation Complex

This compound has been identified as a direct inhibitor of the Notch signaling pathway. Its molecular target is the Notch transcriptional activation complex . Specifically, this compound functions by disrupting the recruitment of the coactivator Mastermind-like 1 (Maml1) to this complex, thereby preventing the transcription of Notch target genes.[1][2][3] This mode of action distinguishes this compound from other Notch inhibitors, such as γ-secretase inhibitors (GSIs), which act further upstream in the pathway.[1]

The Notch Signaling Pathway and this compound's Point of Intervention

The Notch signaling pathway is a highly conserved cell-cell communication system crucial for normal development and tissue homeostasis. Its aberrant activation is implicated in a variety of cancers. The canonical pathway is initiated by ligand-receptor binding, leading to proteolytic cleavages of the Notch receptor. The final cleavage, mediated by the γ-secretase complex, releases the Notch intracellular domain (NICD). NICD then translocates to the nucleus, where it forms a transcriptional activation complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and recruits Maml1. This ternary complex (NICD-CSL-Maml1) drives the expression of downstream target genes, such as those in the HES and HEY families, which regulate cell proliferation, differentiation, and survival.

This compound directly interferes with the formation of this critical ternary complex by preventing the association of Maml1.[1][2][3]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

| Parameter | Value | Assay | Cell Lines/Model | Reference |

| IC50 | 26 µM | Notch Ternary Complex Assembly | In vitro | [4][5] |

| In Vivo Efficacy | 15 mg/kg | Tumor Growth Inhibition | Patient-Derived Xenograft (PDX) models | [1] |

Table 1: In Vitro and In Vivo Potency of this compound

| Cell Line | Effect of this compound Treatment | Assay | Reference |

| OE33 | Dose-dependent decrease in HES1 promoter occupancy by Maml1 | Chromatin Immunoprecipitation (ChIP) | [6] |

| 786-0 | Dose-dependent decrease in HES1 promoter occupancy by Maml1 | Chromatin Immunoprecipitation (ChIP) | [6] |

| OE33 | Dose-dependent reduction in colony formation | Colony Formation Assay | [1] |

| 786-0 | Dose-dependent reduction in colony formation | Colony Formation Assay | [1] |

Table 2: Cellular Activity of this compound in Notch-Dependent Cancer Cell Lines

Key Experimental Protocols

The identification and characterization of this compound's molecular target involved several key experimental methodologies. Detailed protocols for these assays are provided below.

Notch Ternary Complex (NTC) Assembly Assay

This in vitro assay quantitatively measures the formation of the NICD-CSL-Maml1 complex on a DNA template.

Principle: An ELISA-based format is used to detect the assembly of the ternary complex. A biotinylated DNA oligonucleotide containing the CSL binding site is immobilized on a streptavidin-coated plate. Recombinant CSL, NICD, and Maml1 proteins are added in the presence or absence of the test compound (this compound). The recruitment of Maml1 is detected using a specific antibody, followed by a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).

Protocol:

-

Plate Preparation: Coat a 96-well streptavidin plate with a biotinylated double-stranded DNA oligonucleotide containing a CSL binding site.

-

Component Assembly: Add recombinant CSL, NICD, and Maml1 proteins to the wells.

-

Compound Incubation: Add this compound at various concentrations and incubate to allow for complex formation.

-

Washing: Wash the plate to remove unbound components.

-

Detection: Add a primary antibody against Maml1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Development: Add a colorimetric HRP substrate and measure the absorbance to quantify the amount of assembled complex.

Chromatin Immunoprecipitation (ChIP) Assay

This technique is used to determine the in-cell occupancy of specific proteins on DNA, in this case, the recruitment of Maml1 to the promoter of a Notch target gene.

Principle: Cells are treated with a cross-linking agent to covalently link proteins to DNA. The chromatin is then sheared, and an antibody specific to the protein of interest (Maml1) is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and quantified by qPCR to determine the level of protein occupancy at a specific genomic locus.

Protocol:

-

Cell Treatment: Treat Notch-dependent cells (e.g., OE33, 786-0) with this compound or a vehicle control.

-

Cross-linking: Add formaldehyde to the cell culture medium to cross-link proteins to DNA.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against Maml1 (or a control IgG) overnight.

-

Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads to remove non-specific binding.

-

Elution and Cross-link Reversal: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

qPCR Analysis: Quantify the amount of a specific DNA sequence (e.g., the HES1 promoter) in the immunoprecipitated sample by quantitative PCR.

Colony Formation Assay

This assay assesses the effect of a compound on the proliferative capacity and survival of cancer cells.

Principle: A small number of cells are seeded in a culture dish and allowed to grow in the presence of the test compound. After a period of incubation, the cells are fixed and stained, and the number and size of the resulting colonies are quantified.

Protocol:

-

Cell Seeding: Seed a low density of cancer cells (e.g., OE33, 786-0) in 6-well plates.

-

Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control.

-

Incubation: Incubate the plates for a period of 1-2 weeks, allowing colonies to form.

-

Fixation and Staining: Fix the colonies with methanol and stain with crystal violet.

-

Quantification: Count the number of colonies in each well and/or measure the area of colony growth.

Conclusion

This compound represents a novel class of Notch inhibitors that specifically targets the assembly of the transcriptional activation complex. By preventing the recruitment of Maml1, this compound effectively downregulates Notch target gene expression, leading to the inhibition of cancer cell proliferation. The data and protocols presented in this guide provide a comprehensive resource for researchers interested in the further development and application of this compound and similar targeted therapies.

References

- 1. The small molecule this compound inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. The Small Molecule this compound Inhibits the Notch Transcriptional Activation Complex to Suppress Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of IMR-1: A Technical Guide to a Novel Notch Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

IMR-1 is a novel, small-molecule inhibitor of the Notch signaling pathway, a critical regulator of cell fate decisions with implications in a variety of cancers. This technical guide provides an in-depth overview of the discovery and development history of this compound, from its rational design and initial screening to its preclinical validation. Detailed experimental protocols, quantitative data, and visualizations of the underlying molecular mechanisms are presented to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction: Targeting the Notch Signaling Pathway

The Notch signaling pathway is a highly conserved, intercellular communication system that plays a pivotal role in embryonic development and tissue homeostasis. Aberrant Notch signaling is implicated in the pathogenesis of numerous cancers, promoting tumor initiation, progression, and resistance to therapy. The core of the Notch pathway involves the formation of a transcriptional activation complex, known as the Notch Ternary Complex (NTC), which consists of the intracellular domain of the Notch receptor (NICD), the DNA-binding protein CSL (CBF1/Su(H)/LAG-1), and the coactivator Mastermind-like 1 (Maml1). The assembly of this complex is a critical step for the transcription of Notch target genes. This compound was developed as a first-in-class inhibitor that directly targets the formation of this complex, offering a novel therapeutic strategy for Notch-dependent malignancies.

The Discovery of this compound: A Structure-Guided Approach

The identification of this compound was the result of a targeted drug discovery campaign that combined computational modeling with a novel in vitro assay designed to measure the assembly of the NTC.

Initial Screening and Hit Identification

The discovery process began with computer-aided drug design (CADD) to identify potential ligand binding sites within the NTC. A screening of small molecules was then conducted using a specially developed in vitro assay that quantitatively measures the recruitment of Maml1 to the NICD/CSL complex on a DNA template. This screening led to the identification of a parent compound, 1-134, which demonstrated promising inhibitory activity.

Hit-to-Lead Optimization

Subsequent hit-to-lead optimization of the initial hit compound, 1-134, led to the synthesis of this compound (Inhibitor of Mastermind Recruitment-1). While the parent compound showed good in vitro potency, this compound was prioritized for further studies due to its biological activity in cell-based assays, suggesting better cell permeability.

Mechanism of Action: Disrupting the Notch Ternary Complex

This compound exerts its inhibitory effect by specifically preventing the recruitment of the coactivator Maml1 to the NTC.[1] This disruption of the NTC assembly abrogates the transcription of downstream Notch target genes, such as HES1 and HEY1, which are crucial for the pro-tumorigenic effects of Notch signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its related compounds from in vitro and cell-based assays.

| Compound | Assay | IC50 (μM) | Reference |

| 1-134 | In Vitro NTC Assembly | 6 | [2] |

| This compound | In Vitro NTC Assembly | 26 | [2][3] |

| This compound | OE33 Colony Formation | ~10-15 | [1] |

| This compound | Other Notch-dependent cell lines | ~10-15 | [1] |

Table 1: Inhibitory Concentrations of this compound and Parent Compound.

| Compound | Binding Partner | KD (μM) | Reference |

| 1-134 | NICD | 17 ± 5 | [2] |

| This compound | NICD | 11 ± 3 | [2] |

| IMR-1A (metabolite) | NICD | 2.9 ± 0.6 | [2] |

Table 2: Binding Affinities Determined by Surface Plasmon Resonance.

Preclinical Efficacy

This compound has demonstrated significant anti-tumor activity in preclinical models of Notch-dependent cancers.

In Vitro Cell-Based Assays

In colony formation assays, this compound showed a dose-dependent reduction in the growth of Notch-dependent cancer cell lines, such as the esophageal adenocarcinoma cell line OE33 and the renal cell carcinoma line 786-0.[2] The sensitivity profile of various cancer cell lines to this compound was comparable to that of the gamma-secretase inhibitor (GSI) DAPT, further confirming its on-target activity.[2]

In Vivo Patient-Derived Xenograft (PDX) Models

The efficacy of this compound was evaluated in patient-derived xenograft (PDX) models of esophageal adenocarcinoma.[2] Treatment with this compound at a dose of 15 mg/kg resulted in a significant reduction in tumor volume over the course of the 24-day treatment period.[2][4] This anti-tumor effect was accompanied by a marked decrease in the expression of Notch target genes within the tumor tissue.[2]

Detailed Experimental Protocols

In Vitro NTC Assembly Assay

This assay quantitatively measures the formation of the Notch Ternary Complex on a DNA template.

-

Principle: An AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) format is used. A biotinylated DNA oligonucleotide corresponding to a CSL binding site is captured on streptavidin-coated donor beads. Recombinant His-tagged CSL, NICD, and Flag-tagged Maml1 are added. The formation of the NTC is detected by the addition of anti-Flag acceptor beads, which are brought into proximity with the donor beads upon complex assembly, generating a luminescent signal.

-

Protocol:

-

Prepare a reaction buffer (e.g., PBS with 0.1% BSA).

-

Add biotinylated DNA, His-CSL, and NICD to a 384-well plate and incubate to allow the formation of the binary complex.

-

Add varying concentrations of the test compound (e.g., this compound) and incubate.

-

Add Flag-Maml1 and incubate to allow for NTC formation.

-

Add streptavidin-donor beads and anti-Flag acceptor beads and incubate in the dark.

-

Read the plate on an AlphaLISA-compatible plate reader.

-

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is used to measure the binding kinetics and affinity of this compound to the Notch intracellular domain (NICD).

-

Principle: NICD is immobilized on a sensor chip. A solution containing the small molecule inhibitor (analyte) is flowed over the chip surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time.

-

Protocol:

-

Immobilize recombinant NICD onto a CM5 sensor chip using standard amine coupling chemistry.

-

Prepare a running buffer (e.g., PBS with 5% DMSO).

-

Prepare a dilution series of the test compound in the running buffer.

-

Inject the different concentrations of the compound over the sensor chip surface and record the sensorgrams.

-

Regenerate the sensor surface between injections using a suitable regeneration solution.

-

Analyze the data using a 1:1 binding model to determine the dissociation constant (KD).[2]

-

Colony Formation Assay

This assay assesses the effect of this compound on the anchorage-independent growth of cancer cells.

-

Principle: Cells are seeded in a semi-solid medium (soft agar), which only allows transformed cells to proliferate and form colonies. The number and size of colonies are quantified after a period of incubation.

-

Protocol:

-

Prepare a base layer of 0.5% agar in complete medium in 6-well plates.

-

Trypsinize and count the cells.

-

Resuspend the cells in complete medium mixed with 0.3% low-melting-point agar.

-

Plate the cell-agar mixture on top of the base layer.

-

Allow the top layer to solidify.

-

Add complete medium containing the desired concentration of this compound or vehicle control (DMSO) to each well.

-

Incubate the plates for 2-3 weeks, replacing the medium with fresh this compound or vehicle every 3-4 days.

-

Stain the colonies with crystal violet and count them using a microscope.

-

Patient-Derived Xenograft (PDX) Model Studies

PDX models are used to evaluate the in vivo efficacy of this compound in a more clinically relevant setting.

-

Principle: Tumor fragments from a patient are implanted into immunodeficient mice. Once the tumors are established, the mice are treated with the test compound, and tumor growth is monitored.

-

Protocol:

-

Subcutaneously implant fresh tumor fragments from esophageal adenocarcinoma patients into immunodeficient mice (e.g., NOD/SCID).

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 15 mg/kg, intraperitoneally, daily) or vehicle control to the respective groups.[4]

-

Measure tumor volume with calipers every 2-3 days.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., RT-qPCR for Notch target genes).

-

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted therapies against Notch-driven cancers. Its unique mechanism of action, directly inhibiting the assembly of the Notch transcriptional activation complex, provides a novel strategy to overcome some of the limitations of previous Notch inhibitors, such as GSIs. The preclinical data presented here demonstrate the potential of this compound as a therapeutic agent. Further studies are warranted to optimize its pharmacological properties and to explore its efficacy in a broader range of cancer types. The detailed methodologies provided in this guide are intended to facilitate further research and development in this promising area of cancer therapy.

References

The Biological Function of IMR-1 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMR-1 is a small molecule inhibitor that has emerged as a significant tool in cancer research, specifically for its targeted action on the Notch signaling pathway.[1] Aberrant Notch signaling is a known driver in the initiation and maintenance of various cancers, making it a compelling therapeutic target.[2] This technical guide provides an in-depth overview of the biological function of this compound, its mechanism of action, and the experimental methodologies used to characterize its effects.

Core Mechanism of Action: Inhibition of the Notch Transcriptional Activation Complex

The canonical Notch signaling pathway is activated upon ligand binding to the Notch receptor, leading to a series of proteolytic cleavages that release the Notch Intracellular Domain (NICD). NICD then translocates to the nucleus and forms a transcriptional activation complex with the DNA-binding protein CSL (CBF1/RBPJκ/Su(H)/Lag-1) and a co-activator of the Mastermind-like (Maml) family. This complex drives the expression of Notch target genes, which are involved in cell proliferation, differentiation, and survival.

This compound functions by specifically disrupting the formation of this crucial transcriptional activation complex. It achieves this by inhibiting the recruitment of Mastermind-like 1 (Maml1) to the NICD-CSL complex on the chromatin.[1] This disruption prevents the assembly of the functional transcriptional machinery, thereby attenuating the expression of Notch target genes.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound.

| Parameter | Value | Cell Lines/Conditions | Reference |

| IC50 | 26 µM | Inhibition of Notch transcriptional activation in vitro | [1] |

| In Vivo Dosage | 15 mg/kg | Patient-derived xenograft (PDX) models (intraperitoneal) | [1] |

Table 1: In Vitro and In Vivo Potency of this compound

| Experiment | Cell Lines | This compound Concentration(s) | Observed Effect | Reference |

| Colony Formation Assay | OE33, 786-0 | Dose-dependent | Reduction in colony formation in Notch-dependent cell lines. | |

| RT-qPCR | OE33, 786-0 | Dose-dependent | Decreased transcription of Notch target genes (e.g., HES1, HEY1, NOTCH3). | |

| Patient-Derived Xenograft | EAC29, EAC47 | 15 mg/kg/day | Significant abrogation of tumor growth. |

Table 2: Summary of this compound Effects in Preclinical Models

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Notch signaling pathway targeted by this compound and a typical experimental workflow for its characterization.

Experimental Protocols

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine if this compound inhibits the recruitment of Maml1 to the promoter of Notch target genes (e.g., HES1).

Methodology:

-

Cell Culture and Treatment: Culture Notch-dependent cells (e.g., OE33) to 70-80% confluency. Treat cells with this compound at the desired concentration (e.g., 25 µM) or vehicle (DMSO) for a specified time.

-

Cross-linking: Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-1000 bp using sonication. Optimization of sonication conditions is critical.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific for Maml1 or a negative control IgG.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads sequentially with low-salt, high-salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Purify the DNA using a standard phenol-chloroform extraction or a commercial kit.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter region of a Notch target gene (e.g., HES1) and a control region. Analyze the data as a percentage of input.

Colony Formation Assay

Objective: To assess the effect of this compound on the clonogenic survival and proliferation of cancer cells.

Methodology:

-

Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.

-

Treatment: After 24 hours, treat the cells with various concentrations of this compound or vehicle control.

-

Incubation: Incubate the plates for 1-3 weeks, depending on the cell line's growth rate, until visible colonies are formed.

-

Fixation and Staining: Wash the colonies with PBS, fix with a solution of methanol and acetic acid, and stain with crystal violet.

-

Quantification: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well. The results can be expressed as a percentage of the vehicle-treated control.

Patient-Derived Xenograft (PDX) Model

Objective: To evaluate the in vivo efficacy of this compound in a clinically relevant tumor model.

Methodology:

-

Tumor Implantation: Surgically implant fresh tumor tissue from a patient (e.g., esophageal adenocarcinoma) subcutaneously into immunocompromised mice (e.g., NOD/SCID).

-

Tumor Growth and Passaging: Allow the tumors to grow. Once they reach a certain size, they can be harvested and passaged to expand the model.

-

Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 15 mg/kg, intraperitoneally) or vehicle daily.

-

Tumor Volume Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (length x width²)/2.

-

Endpoint and Analysis: At the end of the study, sacrifice the mice and excise the tumors. The tumors can be used for further analysis, such as RT-qPCR for Notch target gene expression or immunohistochemistry. Plot the tumor growth curves and perform statistical analysis to determine the significance of the treatment effect.

Conclusion

This compound is a potent and specific inhibitor of the Notch signaling pathway with a clear mechanism of action. By preventing the recruitment of Maml1 to the Notch transcriptional activation complex, this compound effectively downregulates Notch target gene expression, leading to the inhibition of cancer cell proliferation and tumor growth. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other similar inhibitors as potential cancer therapeutics.

References

An In-depth Technical Guide to the Inhibition of the IMR-1 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Notch signaling pathway is a critical regulator of cell fate decisions, and its aberrant activation is implicated in a variety of cancers. This has made it an attractive target for therapeutic intervention. IMR-1 is a small molecule inhibitor that specifically targets the Notch transcriptional activation complex, offering a distinct mechanism of action compared to other Notch inhibitors like γ-secretase inhibitors (GSIs). This technical guide provides a comprehensive overview of the this compound signaling pathway, its mechanism of inhibition, detailed experimental protocols for its characterization, and a summary of key quantitative data. This document is intended to serve as a valuable resource for researchers and drug development professionals working on Notch-targeted cancer therapies.

Introduction to the Notch Signaling Pathway and this compound

The Notch signaling pathway is a highly conserved cell-cell communication system that plays a pivotal role in development and tissue homeostasis. The pathway is initiated by the binding of a ligand (e.g., Delta-like or Jagged) on one cell to a Notch receptor on an adjacent cell. This interaction triggers a series of proteolytic cleavages of the Notch receptor, culminating in the release of the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a transcriptional activation complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and a member of the Mastermind-like (Maml) family of coactivators. This ternary complex then drives the expression of Notch target genes, such as Hes1 and HeyL, which regulate cell proliferation, differentiation, and apoptosis.

Dysregulation of the Notch pathway is a known driver in various cancers, making it a compelling target for drug development. This compound (Inhibitor of Mastermind Recruitment-1) is a novel small molecule inhibitor that directly targets the formation of the Notch transcriptional activation complex.[1][2] It functions by disrupting the recruitment of Maml1 to the NICD-CSL complex on chromatin, thereby preventing the transcription of Notch target genes.[1] This specific mechanism of action distinguishes this compound from GSIs, which block the cleavage and release of NICD, and offers a potential therapeutic advantage by avoiding off-target effects associated with inhibiting γ-secretase activity.

Mechanism of Action of this compound

This compound's primary mechanism of action is the allosteric inhibition of the Notch transcriptional activation complex. It achieves this by binding to a pocket on the Notch1 intracellular domain (NICD), which prevents the subsequent recruitment of the co-activator Mastermind-like 1 (Maml1).[1] This disruption is critical, as Maml1 is essential for the recruitment of other co-activators, such as p300, and the initiation of transcription of Notch target genes.

Key molecular events in the mechanism of this compound action include:

-

Binding to NICD: this compound directly binds to the NICD.

-

Disruption of Maml1 Recruitment: This binding event sterically hinders the interaction between NICD and Maml1, preventing the formation of a stable and functional ternary transcriptional complex.[1]

-

Inhibition of Target Gene Transcription: Without the recruitment of Maml1 and other co-activators, the transcription of Notch target genes like Hes1 and HeyL is suppressed.[1]

-

Downstream Cellular Effects: The inhibition of Notch target gene expression leads to anti-proliferative effects in Notch-dependent cancer cells.

It is important to note that this compound does not affect the cleavage of the Notch receptor or the nuclear translocation of NICD, nor does it prevent the binding of NICD to CSL on the DNA.[1] Its action is specifically focused on the final step of assembling a functional transcriptional activation complex.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Cell Lines | Reference |

| IC50 | 26 µM | Various | [3][4] |

| EC50 (Colony Formation) | 10 - 15 µmol/L | OE33 | [5] |

Table 2: In Vivo Efficacy of this compound in Patient-Derived Xenograft (PDX) Models

| PDX Model | Treatment | Dosage | Duration | Tumor Growth Inhibition | Reference |

| Esophageal Adenocarcinoma | This compound (i.p.) | 15 mg/kg | 28 days | Significant abrogation of tumor growth | [1][3] |

| Esophageal Adenocarcinoma | DAPT (i.p.) | 20 mg/kg | 24 days | Similar to this compound | [1] |

Table 3: Effect of this compound on Notch Target Gene Expression

| Gene | Cell Line | This compound Concentration | Fold Change in Expression | Reference |

| Hes1 | OE33 | 25 µmol/L | Dose-dependent decrease | [1] |

| HeyL | 786-0 | 25 µmol/L | Dose-dependent decrease | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Culture

-

Cell Lines: Notch-dependent cancer cell lines (e.g., 786-0, OE33) and Notch-independent cell lines (as controls).

-

Culture Conditions: Cells are maintained in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Colony Formation Assay

This assay assesses the effect of this compound on the long-term proliferative capacity of cancer cells.

-

Cell Seeding: Plate cells in 6-well plates at a low density (e.g., 500-1000 cells/well).

-

Treatment: After 24 hours, treat the cells with various concentrations of this compound or vehicle control (DMSO).

-

Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

-

Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.

-

Quantification: Count the number of colonies (typically >50 cells) in each well. Express the results as a percentage of the vehicle-treated control.

Real-Time Quantitative PCR (RT-qPCR)

This protocol is used to measure the effect of this compound on the expression of Notch target genes.

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound or DMSO for a specified time (e.g., 24-48 hours).

-

RNA Extraction: Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen).

-

cDNA Synthesis: Synthesize cDNA from the RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using SYBR Green or TaqMan probes for the target genes (Hes1, HeyL) and a housekeeping gene (e.g., HPRT, GAPDH) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine if this compound disrupts the recruitment of Maml1 to the promoter of Notch target genes.

-

Cell Treatment and Cross-linking: Treat cells with this compound or DMSO. Cross-link protein-DNA complexes with 1% formaldehyde.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with antibodies against Maml1, NICD, or a negative control (e.g., IgG).

-

Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.

-

qPCR Analysis: Perform qPCR on the purified DNA using primers specific for the promoter region of a Notch target gene (e.g., HES1).

Patient-Derived Xenograft (PDX) Model

This in vivo model assesses the anti-tumor efficacy of this compound.

-

Tumor Implantation: Implant tumor fragments from a patient's tumor subcutaneously into immunocompromised mice (e.g., NSG mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment groups and administer this compound (e.g., 15 mg/kg, i.p., daily) or vehicle control.

-

Tumor Measurement: Measure the tumor volume regularly (e.g., twice a week) using calipers.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., RT-qPCR, immunohistochemistry).

Mandatory Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits the Notch signaling pathway by preventing Maml1 recruitment.

Experimental Workflow Diagram

Caption: Workflow for characterizing the efficacy of this compound.

Conclusion

This compound represents a promising class of Notch inhibitors with a distinct and specific mechanism of action. By targeting the recruitment of Maml1 to the Notch transcriptional activation complex, this compound effectively downregulates Notch target gene expression and inhibits the growth of Notch-dependent tumors. The experimental protocols and data presented in this guide provide a solid foundation for further investigation and development of this compound and similar molecules as potential cancer therapeutics. Future research should focus on optimizing the potency and pharmacokinetic properties of this compound, as well as exploring its efficacy in a broader range of cancer types and in combination with other anti-cancer agents.

References

- 1. mdpi.com [mdpi.com]

- 2. The Small Molecule this compound Inhibits the Notch Transcriptional Activation Complex to Suppress Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Notch Signaling Pathway in Cancer—Review with Bioinformatic Analysis | Semantic Scholar [semanticscholar.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

Preclinical Profile of IMR-1: A Novel Notch Transcriptional Complex Inhibitor in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of IMR-1, a first-in-class small molecule inhibitor of the Notch transcriptional activation complex. This compound presents a promising therapeutic strategy by disrupting the recruitment of Mastermind-like 1 (Maml1) to the Notch transcriptional ternary complex (NTC) on chromatin, thereby attenuating Notch target gene transcription and inhibiting the growth of Notch-dependent tumors.[1] This document details the mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile of this compound, supplemented with detailed experimental protocols and visual representations of key pathways and workflows.

Mechanism of Action: Disrupting the Notch Transcriptional Activation Complex

This compound was identified through a computer-aided drug design and screening process aimed at disrupting the assembly of the Notch transcriptional activation complex.[1] The canonical Notch signaling pathway, upon ligand binding, leads to the cleavage of the Notch receptor and the release of the Notch intracellular domain (NICD). NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL and the co-activator Maml1. This ternary complex is crucial for the transcription of Notch target genes, such as HES1 and HEY1, which are involved in cell proliferation, differentiation, and survival.[1]

This compound specifically inhibits the binding of Maml1 to the DNA-bound CSL-NICD complex.[1] This action prevents the formation of a stable and functional Notch transcriptional activation complex, leading to the downregulation of Notch target gene expression.[1]

In Vitro Efficacy

The in vitro activity of this compound has been evaluated in various cancer cell lines, demonstrating selective inhibition of Notch-dependent cell growth.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line(s) | Key Findings | Reference |

| Notch Transcriptional Activation Assay | - | IC50 of 26 µM | [2] |

| Colony Formation Assay | OE33, 786-0 | Dose-dependent reduction in colony formation | [1] |

| Gene Expression (RT-qPCR) | OE33, 786-0 | Dose-dependent decrease in HES1 and HEY-L transcription | [1] |

In Vivo Efficacy and Pharmacokinetics

Preclinical in vivo studies have demonstrated the anti-tumor efficacy of this compound in various oncology models.

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Model Type | Cancer Type | Cell Line/PDX Model | Treatment | Key Findings | Reference |

| Cell Line Xenograft | Esophageal Adenocarcinoma | OE19 | 15 mg/kg this compound (daily i.p.) | Blocked tumor establishment | [1] |

| Patient-Derived Xenograft (PDX) | Esophageal Adenocarcinoma | EAC29, EAC47 | 15 mg/kg this compound (daily i.p.) | Significantly inhibited tumor growth | [1] |

In vivo studies also revealed that this compound is metabolized to its active acid metabolite, IMR-1A.[1] The pharmacokinetic profile of IMR-1A was determined in mice following administration of this compound.

Table 3: Pharmacokinetic Parameters of IMR-1A in Mice

| Compound | Route | Dose (mg/kg) | Tmax (h) | T1/2 (h) | CL (mL/min/kg) | Reference |

| IMR-1A | i.v. | 2 | - | 2.22 | 10.33 | [1] |

| IMR-1A | i.p. | 100 | 0.50 | 6.16 | - | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine if this compound disrupts the recruitment of Maml1 to the Notch transcriptional complex on the promoter of a target gene (HES1).

Cell Lines: OE33 and 786-0 cells.

Protocol:

-

Cell Culture and Treatment: Plate 8x106 OE33 cells or 10x106 786-0 cells on 15 cm tissue culture dishes. The following day, treat the cells for 24 hours with 25 µM this compound, 15 µM DAPT (as a positive control), or DMSO (vehicle control).

-

Cross-linking: Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quenching: Stop the cross-linking reaction by adding glycine to a final concentration of 0.125 M.

-

Cell Lysis and Sonication: Harvest and lyse the cells. Sonicate the chromatin to generate fragments of approximately 200-800 bp.

-

Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with antibodies specific for Notch1 or Maml1.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C with NaCl.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a PCR purification kit.

-

Quantitative PCR (qPCR): Analyze the purified DNA by qPCR using primers specific for the HES1 promoter.

Colony Formation Assay

Objective: To assess the effect of this compound on the long-term proliferative capacity of cancer cells.

Cell Lines: OE33 and 786-0 cells.

Protocol:

-

Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.

-

Treatment: Treat the cells with various concentrations of this compound or DMSO.

-

Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

-

Fixation and Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.

-

Quantification: Count the number of colonies (typically defined as clusters of ≥50 cells) in each well.

Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure the effect of this compound on the expression of Notch target genes.

Cell Lines: OE33 and 786-0 cells.

Protocol:

-

Cell Treatment: Treat cells with this compound, DAPT, or DMSO for a specified period (e.g., 24 hours).

-

RNA Extraction: Isolate total RNA from the cells using a suitable RNA purification kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using SYBR Green master mix and primers specific for the target genes (HES1, HEY-L) and a housekeeping gene (e.g., HPRT or GAPDH) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Mouse Xenograft Studies

Objective: To evaluate the in vivo anti-tumor activity of this compound.

Animal Model: Immunocompromised mice (e.g., nude or NOD/SCID).

Protocol for Cell Line-Derived Xenografts:

-

Cell Preparation and Implantation: Inject 5 x 106 OE19 human esophageal adenocarcinoma cells subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor formation.

-

Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound (15 mg/kg) or vehicle control daily via intraperitoneal (i.p.) injection.

-

Tumor Measurement: Measure tumor volume regularly using calipers.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, gene expression).

Protocol for Patient-Derived Xenografts (PDX):

-

Tissue Implantation: Surgically implant patient-derived esophageal adenocarcinoma tumor fragments subcutaneously into immunocompromised mice.

-

Tumor Engraftment and Passaging: Monitor for tumor growth. Once tumors reach a certain size, they can be passaged into new cohorts of mice for expansion.

-

Treatment and Analysis: Follow a similar treatment and analysis protocol as described for cell line-derived xenografts.

Zebrafish Somitogenesis Assay

Objective: To assess the in vivo effect of this compound on Notch signaling during embryonic development.

Animal Model: Zebrafish (Danio rerio) embryos.

Protocol:

-

Embryo Collection and Staging: Collect freshly fertilized zebrafish embryos and stage them.

-

Compound Exposure: Place the embryos in multi-well plates containing embryo medium with various concentrations of this compound or DMSO.

-

Incubation: Incubate the embryos at 28.5°C.

-

Phenotypic Analysis: At specific time points (e.g., 24-48 hours post-fertilization), examine the embryos under a microscope for defects in somite formation, which is a Notch-dependent process. Disruption of somitogenesis serves as a readout for Notch pathway inhibition.[1]

Conclusion

The preclinical data for this compound demonstrate its potential as a novel therapeutic agent for cancers driven by aberrant Notch signaling. Its specific mechanism of action, targeting the formation of the Notch transcriptional activation complex, offers a distinct advantage over other Notch inhibitors, such as gamma-secretase inhibitors, which can have off-target effects. The in vitro and in vivo studies provide a strong rationale for the continued development of this compound and its analogs for clinical applications in oncology. This technical guide provides researchers and drug development professionals with a comprehensive resource on the preclinical profile of this compound, facilitating further investigation and development in this promising area of cancer therapeutics.

References

IMR-1: A Novel Inhibitor of the Notch Signaling Pathway and its Impact on Target Gene Expression

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor IMR-1 and its effects on the Notch signaling pathway, with a specific focus on the regulation of Notch target gene expression. This compound represents a promising class of anti-cancer therapeutics by directly targeting the Notch transcriptional activation complex. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines experimental protocols for its study, and provides visual representations of the signaling pathway and experimental workflows.

Introduction to this compound and the Notch Signaling Pathway

The Notch signaling pathway is a highly conserved cell-cell communication system crucial for normal development and tissue homeostasis. Aberrant Notch signaling is implicated in the initiation and progression of various cancers, making it a compelling target for therapeutic intervention.[1][2] The canonical Notch pathway is activated upon ligand binding to the Notch receptor, leading to a series of proteolytic cleavages. The final cleavage, mediated by γ-secretase, releases the Notch intracellular domain (NICD).[2][3] NICD then translocates to the nucleus, where it forms a transcriptional activation complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and a Mastermind-like (MAML) coactivator to drive the expression of target genes, including those in the Hairy/Enhancer of Split (Hes) and Hes-related with YRPW motif (Hey) families.[4][5]

This compound (Inhibitor of Mastermind Recruitment-1) is a novel small molecule inhibitor identified through computer-aided drug design.[1][4] It is a first-in-class inhibitor that directly targets the intracellular Notch pathway by disrupting the assembly of the Notch transcriptional activation complex.[1] Specifically, this compound prevents the recruitment of Mastermind-like 1 (Maml1) to the NICD-CSL complex on chromatin.[4][6] This disruption effectively attenuates the transcription of Notch target genes, leading to the inhibition of cell growth in Notch-dependent cancer cell lines and tumor xenografts.[4][7]

Quantitative Effects of this compound on Notch Target Gene Expression

This compound has been shown to significantly reduce the expression of key Notch target genes in a dose-dependent manner. The following tables summarize the quantitative data from studies on various cancer cell lines and patient-derived xenograft (PDX) models.

Table 1: Effect of this compound on Notch Target Gene Expression in Cancer Cell Lines

| Cell Line | Target Gene | This compound Concentration (µM) | Treatment Duration | Fold Change in Expression (Relative to Vehicle) | Reference |

| OE33 (Esophageal Adenocarcinoma) | Hes1 | 25 | Not Specified | ~0.4 | [5] |

| OE33 (Esophageal Adenocarcinoma) | HeyL | 25 | Not Specified | ~0.3 | [4] |

| 786-0 (Renal Cell Carcinoma) | Hes1 | 25 | Not Specified | ~0.5 | [5] |

| 786-0 (Renal Cell Carcinoma) | HeyL | 25 | Not Specified | ~0.4 | [4] |

Table 2: Effect of this compound on Notch Target Gene Expression in Patient-Derived Xenograft (PDX) Models

| PDX Model | Target Gene | This compound Dosage (mg/kg) | Treatment Duration | Fold Change in Expression (Relative to Vehicle) | Reference |

| Esophageal Adenocarcinoma PDX 1 | Hes1 | 15 | 24 days | ~0.2 | [4] |

| Esophageal Adenocarcinoma PDX 1 | HeyL | 15 | 24 days | ~0.1 | [4] |

| Esophageal Adenocarcinoma PDX 1 | Notch3 | 15 | 24 days | ~0.3 | [4] |

| Esophageal Adenocarcinoma PDX 2 | Hes1 | 15 | 24 days | ~0.1 | [4] |

| Esophageal Adenocarcinoma PDX 2 | HeyL | 15 | 24 days | ~0.05 | [4] |

| Esophageal Adenocarcinoma PDX 2 | Notch3 | 15 | 24 days | ~0.2 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of this compound on Notch target gene expression.

Cell Culture and this compound Treatment

-

Cell Lines: OE33 and 786-0 cells are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[8]

-

Treatment: Cells are seeded and allowed to adhere overnight. The following day, the media is replaced with fresh media containing this compound at the desired concentration (e.g., 25 µM) or an equivalent volume of DMSO as a vehicle control. Cells are incubated for the specified duration before harvesting for analysis.

RNA Extraction and Reverse Transcription-Quantitative PCR (RT-qPCR)

-

RNA Isolation: Total RNA is extracted from treated and control cells using a commercial RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from the isolated RNA using a reverse transcriptase enzyme and oligo(dT) primers.

-

qPCR: The relative expression levels of Notch target genes (e.g., Hes1, HeyL) are quantified by qPCR using gene-specific primers and a fluorescent DNA-binding dye (e.g., SYBR Green). The expression of a housekeeping gene, such as HPRT, is used for normalization.[4] The relative expression is calculated using the ΔΔCt method, with the vehicle-treated group set to 1.[4]

Chromatin Immunoprecipitation (ChIP) Assay

-

Cross-linking: Cells treated with this compound, a positive control inhibitor (e.g., DAPT, a γ-secretase inhibitor), or vehicle (DMSO) are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments using sonication.

-

Immunoprecipitation: The sheared chromatin is incubated with antibodies specific to components of the Notch transcriptional complex (e.g., NICD, CSL, Maml1) or a control IgG.

-

DNA Purification: The antibody-bound chromatin complexes are pulled down, and the cross-links are reversed. The associated DNA is then purified.

-

Analysis: The amount of a specific DNA sequence (e.g., the promoter region of HES1) in the immunoprecipitated sample is quantified by qPCR. This indicates the level of protein binding to that specific genomic region.[5]

In Vivo Xenograft Studies

-

Animal Models: Patient-derived esophageal adenocarcinoma xenografts are established in immunocompromised mice (e.g., NSG mice).[4]

-

Treatment Regimen: Once tumors reach a specified size (e.g., 200 mm³), mice are treated daily with intraperitoneal (i.p.) injections of this compound (e.g., 15 mg/kg), a control inhibitor, or vehicle.[4]

-

Tumor Analysis: After the treatment period (e.g., 24 days), tumors are harvested, and RNA is extracted to analyze the expression of Notch target genes by RT-qPCR as described above.[4]

Visualizing the Molecular Mechanism and Experimental Design

The following diagrams, generated using the DOT language, illustrate the Notch signaling pathway, the mechanism of this compound action, and the experimental workflow.

Caption: Mechanism of this compound action on the Notch signaling pathway.

Caption: Workflow for assessing this compound's effect on Notch targets.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Notch signaling inactivation by small molecule γ-secretase inhibitors restores the multiciliated cell population in the airway epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. google.com [google.com]

- 4. The small molecule this compound inhibits the Notch transcriptional activation complex to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The Small Molecule this compound Inhibits the Notch Transcriptional Activation Complex to Suppress Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to IMR-1: A Novel Inhibitor of the Notch Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

IMR-1 is a small molecule inhibitor that has emerged as a significant tool for researchers studying the Notch signaling pathway and its role in cancer. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It is designed to furnish researchers, scientists, and drug development professionals with the detailed information necessary to utilize this compound effectively in their studies. This document summarizes key quantitative data, provides detailed experimental methodologies for its characterization, and visualizes its mechanism of action and experimental workflows.

Chemical Structure and Properties

This compound, with the formal name 2-[2-methoxy-4-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic acid, ethyl ester, is a thiazolidinone derivative.[1][2] Its core structure consists of a phenyl ring and a rhodanine moiety connected by a double bond.[2]

| Property | Value | Reference |

| CAS Number | 310456-65-6 | [1] |

| Molecular Formula | C₁₅H₁₅NO₅S₂ | [1] |

| Molecular Weight | 353.4 g/mol | [1] |

| IUPAC Name | ethyl 2-{2-methoxy-4-[(5Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate | |

| SMILES | COC1=C(OCC(OCC)=O)C=CC(/C=C2\C(NC(S/2)=S)=O)=C1 | [1] |

| InChI Key | QHPJWPQRZMBKTG-KPKJPENVSA-N | [1] |

| Purity | ≥95% (mixture of isomers) | [1] |

| Solubility | DMF: 30 mg/ml, DMSO: 25 mg/ml, DMF:PBS (pH 7.2) (1:4): 0.20 mg/ml | [1] |

| Stability | ≥ 4 years at -20°C | [1] |

This compound is a prodrug that is metabolized in vivo to its more potent, active acid metabolite, IMR-1A.[2]

| Property | Value | Reference |

| CAS Number | 331862-41-0 | |

| Molecular Formula | C₁₃H₁₁NO₅S₂ | |

| Molecular Weight | 325.4 g/mol | |

| IUPAC Name | 2-(2-methoxy-4-((Z)-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid | |

| SMILES | O=C(COC1=CC=C(C=C2SC(NC2=O)=S)C=C1OC)O | |

| InChI Key | DVBJNSKWHSGTDK-UHFFFAOYSA-N | |

| Purity | ≥95% | |

| Solubility | DMF: 25 mg/ml, DMSO: 25 mg/ml | |

| Stability | ≥ 4 years at -20°C |

Biological Activity and Mechanism of Action

This compound is a first-in-class inhibitor of the Notch transcriptional activation complex.[2] Its primary mechanism of action is to disrupt the recruitment of the coactivator Mastermind-like 1 (Maml1) to the Notch Ternary Complex (NTC) on chromatin.[2][3] This inhibition of NTC assembly prevents the transcription of Notch target genes, such as HES1 and HEYL, which are critical for cell proliferation and survival in Notch-dependent cancers.[2]

This compound binds to the intracellular domain of Notch1 (NICD) with a dissociation constant (Kd) of 11 µM.[1] This interaction prevents the stable association of Maml1 with the NTC, which is composed of NICD, the DNA-binding protein CSL, and Maml1 itself.[2] Unlike gamma-secretase inhibitors (GSIs) that prevent the cleavage and release of NICD, this compound acts downstream, directly targeting the transcriptional complex.[2]

Signaling Pathway Diagram

Caption: Mechanism of this compound in the Notch signaling pathway.

Quantitative Biological Data

This compound and its active metabolite, IMR-1A, have been characterized by their inhibitory concentrations and binding affinities.

| Compound | Assay | Value | Reference |

| This compound | Notch Ternary Complex (NTC) Assembly Assay (IC₅₀) | 26 µM | [2][3] |

| Binding to Notch1 Intracellular Domain (K_d) | 11 µM | [1] | |

| IMR-1A | Notch Ternary Complex (NTC) Assembly Assay (IC₅₀) | 0.5 µM | |

| Binding to Notch1 Intracellular Domain (K_d) | 2.9 µM |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.

Notch Ternary Complex (NTC) Assembly Assay

This in vitro assay quantitatively measures the formation of the NTC on a DNA template.

Principle: A biotinylated oligonucleotide containing a CSL binding site is immobilized on a streptavidin-coated plate. Recombinant NICD, CSL, and Maml1 proteins are added. The amount of Maml1 recruited to the complex is detected using a specific antibody and a colorimetric or fluorescent readout. This compound is added at various concentrations to determine its IC₅₀ for inhibiting NTC assembly.

Methodology Outline:

-

Coat a 96-well streptavidin plate with biotinylated CSL-binding oligonucleotide.

-

Add recombinant CSL protein and allow it to bind to the DNA.

-

Add recombinant NICD protein.

-

Add a mixture of recombinant Maml1 and the test compound (this compound) at various concentrations.

-

Incubate to allow complex formation.

-

Wash to remove unbound proteins.

-

Add an anti-Maml1 antibody, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a substrate and measure the absorbance or fluorescence to quantify the amount of recruited Maml1.

Chromatin Immunoprecipitation (ChIP) Assay

This cell-based assay is used to determine if this compound inhibits the recruitment of Maml1 to the promoters of Notch target genes in vivo.

Principle: Cells are treated with this compound, and then proteins are cross-linked to DNA. The chromatin is sheared, and an antibody against a protein of interest (e.g., Maml1 or Notch1) is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and quantified by qPCR using primers specific for the promoter of a Notch target gene, such as HES1.

Methodology Outline:

-

Treat Notch-dependent cell lines (e.g., OE33, 786-0) with this compound (e.g., 25 µM) or a vehicle control (DMSO).

-

Cross-link proteins to DNA with formaldehyde.

-

Lyse the cells and sonicate the chromatin to generate fragments of 200-1000 bp.

-

Immunoprecipitate the chromatin with antibodies against Maml1 or Notch1.

-

Reverse the cross-links and purify the immunoprecipitated DNA.

-

Perform quantitative real-time PCR (qPCR) with primers flanking the CSL binding sites on the HES1 promoter.

Quantitative Real-Time PCR (RT-qPCR)

This technique is used to measure the effect of this compound on the mRNA expression levels of Notch target genes.

Principle: RNA is extracted from cells treated with this compound and reverse-transcribed into cDNA. qPCR is then performed using primers specific for Notch target genes like HES1 and HEYL.

Methodology Outline:

-

Treat cells with various concentrations of this compound.

-

Extract total RNA from the cells.

-

Synthesize cDNA using a reverse transcriptase.

-

Perform qPCR using specific primers for HES1, HEYL, and a housekeeping gene (e.g., HPRT or GAPDH) for normalization.

-

Analyze the relative gene expression using the ΔΔCt method.

Colony Formation Assay

This assay assesses the effect of this compound on the ability of cancer cells to proliferate and form colonies.

Principle: Cells are seeded at a low density and treated with this compound. After a period of incubation, the number and size of the resulting colonies are quantified.

Methodology Outline:

-

Seed Notch-dependent cancer cell lines in 6-well plates at a low density.

-

Treat the cells with different concentrations of this compound.

-

Incubate the plates for 1-2 weeks, allowing colonies to form.

-

Fix the colonies with methanol and stain with crystal violet.

-

Count the number of colonies and analyze the results.

Surface Plasmon Resonance (SPR)

SPR is used to measure the binding affinity between this compound and the Notch1 intracellular domain (NICD).

Principle: NICD is immobilized on a sensor chip. A solution containing this compound is flowed over the chip, and the change in the refractive index at the surface, which is proportional to the mass of bound this compound, is measured in real-time. This allows for the determination of the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd).

Methodology Outline:

-

Immobilize recombinant NICD on a sensor chip.

-

Inject a series of concentrations of this compound over the chip surface.

-

Monitor the association and dissociation phases in real-time.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic and affinity constants.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in animal models.

Principle: Human cancer cells are implanted into immunodeficient mice to form tumors. The mice are then treated with this compound, and tumor growth is monitored over time.

Methodology Outline:

-

Implant Notch-dependent human tumor cells (e.g., patient-derived xenografts) subcutaneously into immunodeficient mice.

-

Once tumors are established, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 15 mg/kg, intraperitoneally) or vehicle control daily.

-

Measure tumor volume and body weight regularly.

-

At the end of the study, excise the tumors and analyze them for the expression of Notch target genes.

Experimental Workflow and Logic Diagrams

Caption: A typical experimental workflow for the characterization of this compound.

Conclusion

This compound represents a valuable research tool for investigating the Notch signaling pathway. Its specific mechanism of action, targeting the recruitment of Maml1 to the Notch transcriptional activation complex, offers a distinct advantage over other classes of Notch inhibitors. This technical guide provides a foundational understanding of this compound's chemical and biological properties, along with detailed experimental frameworks for its study. As research into Notch-dependent diseases continues, this compound and its derivatives will likely play a crucial role in elucidating the therapeutic potential of targeting this key signaling cascade.

References

Methodological & Application

Application Notes and Protocols: IMR-1 Treatment in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction: IMR-1 is a small molecule inhibitor of the Notch signaling pathway.[1][2][3][4] It functions by disrupting the assembly of the Notch transcriptional activation complex, specifically by preventing the recruitment of Mastermind-like 1 (Maml1) to the complex on chromatin.[2][3] This inhibitory action leads to the attenuation of Notch target gene transcription, which subsequently inhibits the growth of Notch-dependent cancer cells.[3][5] These application notes provide detailed protocols for the use of this compound in cell culture, including cytotoxicity and apoptosis assays, to assess its therapeutic potential.

Data Presentation

Table 1: this compound Efficacy and Properties

| Parameter | Value | Cell Lines | Reference |

| IC50 | 26 µM | Cell-free assay | [2][4] |

| In Vitro Effect | Dose-dependent decrease in Notch target gene transcription | OE33, 786-0 | [5] |

| In Vitro Effect | Dose-dependent reduction in colony formation | 786-0, OE33 | [5] |

| In Vivo Effect | Blocks tumor establishment at 15 mg/kg | Mouse xenograft models | [1][5] |